molecular formula C22H29N7O5 B1679871 Puromycin CAS No. 53-79-2

Puromycin

Cat. No.: B1679871
CAS No.: 53-79-2
M. Wt: 471.5 g/mol
InChI Key: RXWNCPJZOCPEPQ-NVWDDTSBSA-N
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Description

Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. It acts as a potent translation inhibitor by mimicking the 3′ terminal end of tyrosyl-tRNA, specifically the aminoacyl-adenosine moiety (Figure 1A) . This structural mimicry allows this compound to enter the ribosomal A site, where it accepts the nascent polypeptide chain via a non-hydrolyzable amide bond, leading to premature termination of protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Puromycin can be synthesized through a series of chemical reactions involving the coupling of a nucleoside with an amino acid. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and coupling reactions under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces alboniger cultures. The bacterium is cultivated in large-scale bioreactors under optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Puromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Protein Synthesis Studies

Puromycin is extensively used to study the mechanics of protein synthesis. By inducing premature termination, researchers can analyze ribosomal function, translation factors, and the regulation of protein synthesis. This application has provided insights into fundamental biological processes and disease mechanisms, particularly in cancer and neurodegeneration .

Selective Cell Killing

In cell culture, this compound serves as a selective agent to eliminate cells that do not express a specific gene of interest. Cells transfected with a this compound resistance gene can survive in the presence of this compound, allowing researchers to isolate genetically modified cell lines for further study .

Polysome Profiling

Researchers utilize this compound in polysome profiling to investigate ribosome distribution on mRNAs. By freezing ribosomes in place with this compound, they can analyze which mRNAs are actively translated, providing insights into translational control mechanisms .

Ribosome Profiling

This compound facilitates ribosome profiling experiments by capturing the locations of ribosomes on mRNA transcripts. The early termination of translation allows for the isolation and sequencing of mRNA fragments bound to ribosomes, helping elucidate gene expression regulation .

Visualizing Protein Synthesis

Recent advancements have enabled the use of radiolabeled this compound analogs for non-invasive imaging of protein synthesis in vivo. This technique shows promise for tracking infections and understanding disease mechanisms at a cellular level .

Case Study 1: Neuronal Ribosome Conformation

A study demonstrated that this compound treatment led to distinct conformational changes in neuronal ribosomes, revealing new classes of ribosomal structures that were not present in untreated samples. This research highlights this compound's utility in understanding translational dynamics within neuronal cells .

Case Study 2: HIV Research

In HIV research, this compound was employed to assess the efficacy of compounds in blocking viral transmission to CD4 T cells. The results indicated that certain compounds significantly reduced viral transmission rates when combined with this compound treatment, showcasing its role in antiviral research .

Data Table: Summary of this compound Applications

ApplicationDescriptionKey Findings/Implications
Protein Synthesis StudiesAnalyzing mechanisms of translation terminationInsights into cancer and neurodegenerative diseases
Selective Cell KillingEliminating non-transfected cellsIsolation of genetically modified cell lines
Polysome ProfilingStudying ribosome distribution on mRNAsUnderstanding translational control
Ribosome ProfilingCapturing ribosome positions on mRNAElucidating gene expression regulation
Visualizing Protein SynthesisImaging protein synthesis using radiolabeled analogsTracking infections and cellular processes

Mechanism of Action

Puromycin exerts its effects by mimicking the structure of aminoacyl-tRNA and binding to the ribosome’s A site during protein synthesis. This binding leads to the incorporation of this compound into the growing polypeptide chain, causing premature termination of translation. The incomplete polypeptide is then released, effectively inhibiting further protein synthesis. This compound targets both prokaryotic and eukaryotic ribosomes, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A201A

Structural Similarities :

  • Shares the aminonucleoside moiety (N6,N6-dimethyl-3′-amino-3′-deoxyadenosyl) with puromycin .
  • Hybrid structure incorporating polyketide and furanose moieties from hygromycin A .

Functional Differences :

  • Mechanism : Inhibits peptidyl transferase without acting as a peptide acceptor, unlike this compound .
  • Biosynthetic Pathway: Gene clusters show homology with both this compound and hygromycin A pathways, suggesting evolutionary conservation of aminonucleoside synthesis .

Table 1: this compound vs. A201A

Feature This compound A201A
Core Structure Aminonucleoside Aminonucleoside + polyketide/furanose
Mechanism Premature termination via peptide acceptance Peptidyl transferase inhibition
Research Use Nascent protein labeling Ribosome inhibition studies
References

Hygromycin A

Structural Overlap :

  • Contains an unsaturated furanose moiety similar to A201A, but lacks the aminonucleoside group .

Functional Contrast :

  • Target Specificity : Binds to ribosomes at a distinct site, inhibiting translocation rather than mimicking tRNA .

Valacyclovir

Structural Resemblance :

Functional Context :

  • In transport studies, this compound was excluded to avoid confounding effects, suggesting competitive binding at hPHT1 .

Adriamycin (Doxorubicin)

Podocyte Injury Studies :

  • This compound : Induces acute glomerular damage in zebrafish larvae at 25 mg/mL (45% edema rate) with rapid dextran clearance .
  • Adriamycin: No significant glomerular permeability changes at tested doses (1–2 mg/mL) .

Table 2: Efficacy in Zebrafish Podocyte Injury

Compound Effective Dose Edema Incidence Dextran Clearance
This compound 25 mg/mL 45% Significant
Adriamycin ≤2 mg/mL None Insignificant
References

Cycloheximide

Synergistic Use with this compound :

  • Cycloheximide stalls ribosomes at elongation, while this compound causes termination. Combined use enables ribosome profiling but requires precise concentration ratios to avoid artifacts .

Toxicity Profiles

Table 3: Comparative Toxicity

Compound LD50 (Mouse) Key Toxicity
This compound 500 mg/kg (i.p.) Hepatotoxicity
This compound Aminonucleoside 83 mg/kg (i.p.) Renal toxicity
Auranofin 265 mg/kg (oral) Renal toxicity
References

Derivatives and Research Adaptations

Biotin-Puromycin

  • Application : Enhances nascent protein isolation via streptavidin affinity, but anti-puromycin antibodies fail to detect it due to biotin-induced epitope masking .

PAC (this compound N-Acetyltransferase) Mutants

  • Genetic Selection : Engineered PAC mutants improve selection stringency in mammalian cell lines, leveraging this compound resistance .

Key Advances :

  • Hybrid antibiotics (e.g., A201A) reveal evolutionary biosynthetic strategies.
  • Toxicity profiling guides safe experimental use .
  • Structural modifications (e.g., biotin-puromycin) enhance methodological precision .

Biological Activity

Puromycin is a naturally occurring aminonucleoside antibiotic that plays a significant role in the inhibition of protein synthesis. Its unique mechanism of action, structural properties, and various applications in biological research make it a vital compound in the study of translation and protein dynamics.

This compound functions by mimicking the structure of aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain during translation. This incorporation occurs at the C-terminus of elongating nascent chains, leading to premature termination of protein synthesis. The compound's ability to disrupt translation has made it a useful tool in various experimental settings, including studies on ribosome function and protein synthesis regulation .

Structural Characteristics

This compound consists of a nucleoside linked to an amino acid, which allows it to resemble the 3' end of aminoacylated tRNAs. This structural similarity enables this compound to effectively compete with natural tRNAs during translation. Modifications to either moiety can yield diverse this compound derivatives with enhanced functionalities, such as biotinylation for affinity purification or fluorophores for imaging applications .

Applications in Research

This compound has been extensively utilized as a selection marker in genetically engineered cell lines, particularly those expressing resistance transgenes. Beyond selection, its applications include:

  • Measuring Protein Synthesis Rates : this compound can be employed to assess the rates of protein synthesis by quantifying puromycylated peptides through techniques like immunoblotting .
  • Monitoring Ribosome Activity : The compound aids in visualizing translating ribosomes and isolating nascent polypeptide chains, providing insights into translation dynamics .
  • In Vivo Imaging : Recent studies have explored radiolabeled this compound analogs for non-invasive imaging of protein synthesis in living organisms. For instance, Ga-DOTA-puromycin has shown potential for visualizing infections by correlating tracer uptake with bacterial burden .

Study 1: Protein Synthesis Visualization

A study utilized Ga-DOTA-puromycin for imaging protein synthesis in mycobacterial infections. The results indicated that while the tracer accumulated in viable bacteria, it lacked specificity for different pathogens. The normalized uptake values (NUV) were correlated with histopathological findings, affirming the tracer's utility in assessing infection levels .

Tracer UsedNUV (Average)Correlation with Histology
Ga-DOTA-puromycin0.12 ± 0.05Strong
[18F]FDG1.02 ± 0.59Strong

Study 2: Translation Dynamics

Another investigation focused on the effects of this compound on mRNA localization during translation. Treatment with this compound resulted in a significant decrease in co-localization between mRNAs and ribosomal signals, highlighting its role in dissociating nascent peptides from their mRNAs. This study emphasized the importance of using this compound to understand translation termination processes .

Toxicological Considerations

Despite its utility in research, this compound's systemic toxicity limits its clinical applications as an antibiotic. Studies have shown that while it can effectively inhibit protein synthesis, its non-selectivity poses challenges for therapeutic use . Additionally, investigations into its toxicokinetics reveal important parameters such as maximum circulating concentration (Cmax) and area under the curve (AUC), which are critical for understanding potential adverse effects during experimental treatments .

Q & A

Basic Research Questions

Q. How does puromycin inhibit protein synthesis in eukaryotic cells, and what experimental controls are essential when using it in transfection studies?

this compound inhibits protein synthesis by incorporating into elongating polypeptide chains, causing premature termination. To validate its efficacy in selecting transfected cells, researchers must include untreated control cells to confirm this compound sensitivity. Additionally, perform dose-response experiments (kill curves) to determine the minimum lethal concentration for the specific cell line, as sensitivity varies (e.g., 0.2–2 µg/mL) .

Q. What is the recommended protocol for determining the optimal this compound concentration for selecting transfected cell lines?

Conduct a kill curve assay:

  • Seed cells in a 6-well plate with this compound concentrations ranging from 0.1 to 10 µg/mL.
  • Monitor cell viability for 3–7 days using microscopy or viability stains (e.g., trypan blue).
  • Select the lowest concentration that achieves 100% cell death in non-transfected controls within 3–5 days. Replace this compound-containing media every 48–72 hours to maintain selection pressure .

Q. How should researchers account for batch-to-batch variability in this compound activity during experimental design?

Standardize this compound activity by sourcing from certified vendors and verifying purity (>98% via HPLC or COA). Include a kill curve with each new batch and cross-reference with a positive control (e.g., a stable cell line with known this compound resistance) .

Advanced Research Questions

Q. How can researchers model this compound's effect on enzymatic reaction velocities using nonlinear regression?

Fit the Michaelis-Menten model to enzyme kinetics data using the nls package in R:

   # Example code for treated samples (Bates & Watts, 1988)
   data(This compound)
   treated <- subset(This compound, state == "treated")
   model <- nls(rate \~ Vm * conc / (K + conc), data = treated, start = list(Vm = 200, K = 0.05))
   summary(model)

Validate model assumptions using residual plots and leverage metrics (e.g., intrinsic curvature analysis via rms.curv) .

Q. What statistical methods are recommended for analyzing discrepancies in this compound resistance between genetically modified cell lines?

  • Use Western blotting or FACS to quantify this compound N-acetyl-transferase (PAC) expression levels.
  • Compare dose-response curves using ANOVA or mixed-effects models to account for clonal variation.
  • For transcript-level differences, perform RNA-seq on membrane-associated vs. soluble fractions after this compound treatment to assess translation-dependent ER localization .

Q. How should researchers address conflicting results in this compound-based studies, such as variable protein expression in ZFN-targeted cell lines?

  • Replicate experiments across multiple clones to distinguish technical variability from genuine biological effects.
  • Validate integration sites via Southern blot or NGS to confirm cassette integrity.
  • Control for off-target effects using CRISPR/Cas9 rescue experiments or isogenic controls .

Q. Methodological Best Practices

Q. What reporting standards should be followed when publishing this compound-related data?

  • Detail this compound concentration, treatment duration, and cell viability metrics in the Methods section.
  • Provide raw data for enzyme kinetics (e.g., Vmax, Km) and nonlinear regression parameters (e.g., AIC values).
  • Adhere to journal guidelines for statistical reporting (e.g., specify p-value thresholds and software versions) .

Q. How can researchers optimize this compound selection in primary cell lines with inherent sensitivity?

  • Use inducible promoters to limit PAC expression during initial transfection.
  • Combine this compound with lower-dose antibiotics (e.g., G418) to reduce cytotoxicity .

Q. Data Interpretation and Validation

Q. What steps ensure reproducibility in this compound-dependent ribosome profiling studies?

  • Treat cells with 10 µg/mL this compound for 10 minutes to arrest elongating ribosomes.
  • Validate ribosome dissociation via sucrose gradient centrifugation and qPCR for retained transcripts .

Q. How should researchers validate the specificity of this compound in protein synthesis inhibition assays?

  • Use cycloheximide (a translation elongation inhibitor) as a negative control.
  • Combine this compound with metabolic labeling (e.g., SNAP-tag pulse-chase) to quantify nascent polypeptide chains .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNCPJZOCPEPQ-NVWDDTSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O5
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

58-58-2 (di-hydrochloride)
Record name Puromycin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8036788
Record name Puromycin
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Molecular Weight

471.5 g/mol
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Physical Description

Puromycin dihydrochloride is a white powder. (NTP, 1992)
Record name PUROMYCIN DIHYDROCHLORIDE
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Solubility

Soluble (NTP, 1992), 50mg/ml
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CAS No.

58-58-2, 53-79-2
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Record name (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
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Melting Point

168°C-182°C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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